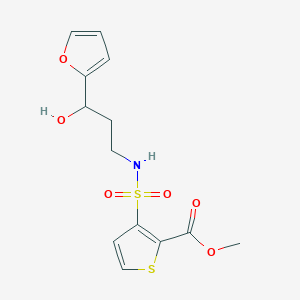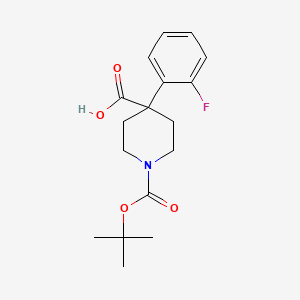
1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid, also known as Boc-4-(2-F)Pip-OH, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperidine carboxylic acids and is known for its diverse applications in the field of medicinal chemistry. In
Scientific Research Applications
Antineoplastic Agents
Researchers have been investigating a series of compounds similar to 1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid for their potential as antineoplastic (anticancer) drug candidates. These compounds have shown exceptional cytotoxic properties, often more potent than contemporary anticancer drugs, with key features including tumor-selective toxicity and the ability to modulate multi-drug resistance. Their modes of action involve apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. They also display antimalarial and antimycobacterial properties and are well tolerated in mice during short term toxicity studies (Hossain et al., 2020).
Biocatalyst Inhibition
Carboxylic acids, a group to which this compound belongs, are explored for their role as inhibitors of microbial biocatalysts. These compounds, while attractive for their biorenewable chemical potential, become inhibitory to engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yield and titer. Understanding the impact of carboxylic acids on microbial cells could inform metabolic engineering strategies to enhance microbial robustness and industrial performance (Jarboe et al., 2013).
Environmental and Toxicological Studies
Environmental and toxicological studies have focused on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), substances related by functional groups to this compound. While these alternatives were introduced to mitigate risks associated with PFCAs and PFSAs, their safety for humans and the environment remains unclear, with significant data gaps in environmental releases, persistence, and exposure (Wang et al., 2013).
Synthetic Routes and Chemical Synthesis
Investigations into the synthetic routes of compounds like vandetanib have highlighted the role of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, a compound closely related to this compound, in facilitating easier, higher-yield, and commercially viable manufacturing processes. Such studies underscore the importance of these compounds in developing efficient industrial production methods for pharmaceuticals (Mi, 2015).
properties
IUPAC Name |
4-(2-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-6-4-5-7-13(12)18/h4-7H,8-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZKZFIHTLSMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

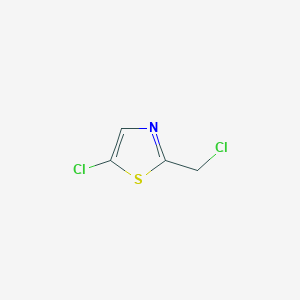
![2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2530081.png)

![8-(2-chloroethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530085.png)
![(Z)-4-methoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530088.png)
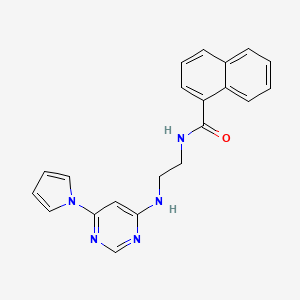
![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530090.png)
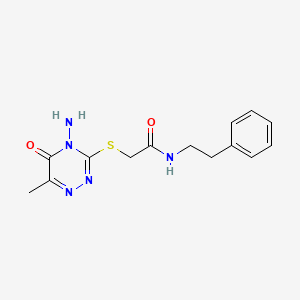
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2530092.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2530093.png)
